N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound featuring a pyrrolidine ring, a quinoline moiety, and a carboxamide group
Scientific Research Applications
Chemistry
In chemistry, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its efficacy in treating certain diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrolidine ring can be formed through a cyclization reaction. This often involves the use of reagents like acetic anhydride and a catalyst such as sulfuric acid.
Introduction of the Quinoline Moiety: The quinoline structure can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of halogens or other electrophiles on the aromatic rings.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide
- N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Uniqueness
Compared to similar compounds, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide stands out due to its quinoline moiety, which imparts unique electronic and steric properties. This structural feature may enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-10-18(11-9-15)24-14-17(13-20(24)25)22-21(26)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILDGDMSLVILPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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